Arginylphenylalanine
Overview
Description
Arginylphenylalanine: is a dipeptide composed of the amino acids arginine and phenylalanine. It is considered a secondary metabolite and potential biomarker resulting from the consumption of certain foods, such as chicken or pigs . This compound is of interest in various biochemical and metabolomics research applications due to its unique properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arginylphenylalanine can be synthesized through peptide bond formation between arginine and phenylalanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The process includes:
Protection of Functional Groups: Protecting the amino group of arginine and the carboxyl group of phenylalanine.
Coupling Reaction: Using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the peptide bond.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves:
Attachment to a Solid Support: The first amino acid is attached to a resin.
Sequential Addition of Amino Acids: Each amino acid is added stepwise with coupling and deprotection cycles.
Cleavage from the Resin: The final peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions: Arginylphenylalanine can undergo various chemical reactions, including:
Oxidation: Oxidation of the arginine side chain can lead to the formation of nitric oxide or other reactive nitrogen species.
Reduction: Reduction reactions may target the guanidino group of arginine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitric oxide, citrulline.
Reduction: Reduced arginine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Chemistry: Arginylphenylalanine is used in peptide synthesis and as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this compound serves as a substrate for studying enzyme activities, such as peptidases and proteases .
Industry: In the food industry, this compound can be used as a flavor enhancer or as a component in nutritional supplements .
Mechanism of Action
The mechanism of action of arginylphenylalanine involves its interaction with specific enzymes and receptors in the body. The compound can be hydrolyzed by peptidases to release arginine and phenylalanine, which then participate in various metabolic pathways. Arginine is a precursor for nitric oxide synthesis, while phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine .
Comparison with Similar Compounds
Lysylphenylalanine: A dipeptide composed of lysine and phenylalanine.
Leucylphenylalanine: A dipeptide composed of leucine and phenylalanine.
Isoleucyl-Phenylalanine: A dipeptide composed of isoleucine and phenylalanine.
Uniqueness: Arginylphenylalanine is unique due to the presence of the guanidino group in arginine, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in studies related to nitric oxide synthesis and protein metabolism .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942646 | |
Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2047-13-4 | |
Record name | L-Arginyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2047-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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